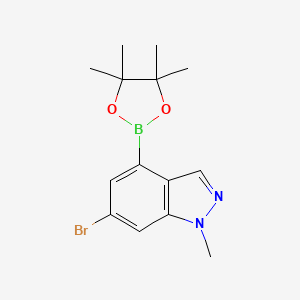

6-Bromo-1-methylindazole-4-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

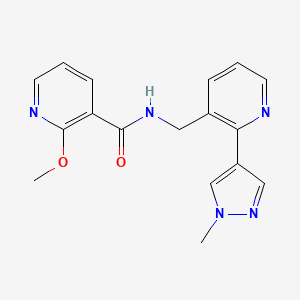

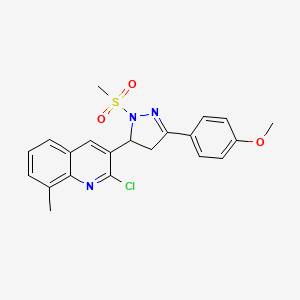

“6-Bromo-1-methylindazole-4-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-25-0. It has a molecular weight of 337.02 and its IUPAC name is 6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole .

Synthesis Analysis

The synthesis of boronic esters like “this compound” is often associated with Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H18BBrN2O2 . The InChI code for this compound is 1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)11-6-9(16)7-12-10(11)8-17-18(12)5/h6-8H,1-5H3 .Chemical Reactions Analysis

Boronic esters like “this compound” are highly valuable building blocks in organic synthesis . They are involved in several reactions, including the Suzuki–Miyaura coupling . Protodeboronation of boronic esters is also reported, utilizing a radical approach .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 337.02 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications

Synthesis and Catalysis

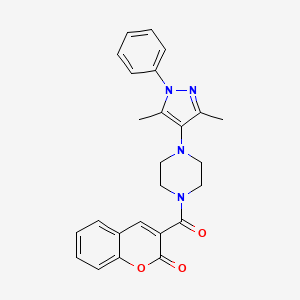

An improved synthesis of related boronic acid pinacol esters, like 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described, highlighting their application in Suzuki couplings. These compounds show long-term bench stability and can be employed directly in such couplings without the need for added base (Mullens, 2009).

Materials Science

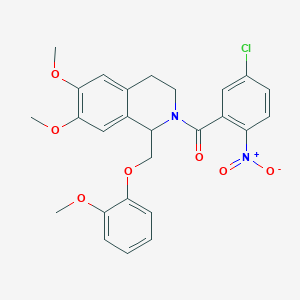

Boronic esters, including pinacol boronic ester, have been synthesized for use in materials science. They serve as building blocks for forming more complex organosilatrane species, demonstrating their utility in creating novel materials (Brennan, Gust, Brudvig, 2014).

Polymer Science

In polymer science, boronic acid pinacol esters are used in the synthesis of π-conjugated polymers. These polymers, synthesized via Suzuki-Miyaura condensation polymerization, have applications in electronics and materials engineering (Nojima et al., 2016).

Analytical Chemistry

Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. Strategies for their analysis have been developed, demonstrating their importance in purity analysis and the synthesis of complex molecules (Zhong et al., 2012).

Mechanism of Action

The Suzuki–Miyaura coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

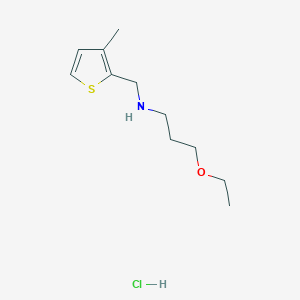

The safety information for “6-Bromo-1-methylindazole-4-boronic acid pinacol ester” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for “6-Bromo-1-methylindazole-4-boronic acid pinacol ester” and similar boronic esters are likely to involve further exploration of their use in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . The development of new methodologies for the functionalizing deboronation of alkyl boronic esters, such as protodeboronation, is also an area of ongoing research .

properties

IUPAC Name |

6-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)11-6-9(16)7-12-10(11)8-17-18(12)5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNANRFLWFUVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=NN3C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2574903.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine oxalate](/img/structure/B2574915.png)